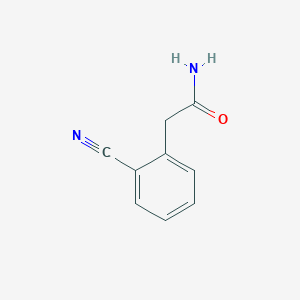
2-(2-Cyanophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Cyanophenyl)acetamide is an organic compound with the molecular formula C9H8N2O It is a derivative of acetamide where the acetamide group is substituted with a 2-cyanophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyanophenyl)acetamide typically involves the reaction of 2-cyanophenylacetic acid with ammonia or an amine. One common method includes the use of oxalyl chloride and N,N-dimethylformamide in dichloromethane to activate the carboxylic acid group, followed by reaction with ammonia in tetrahydrofuran and water at low temperatures .
Industrial Production Methods: Industrial production methods for this compound often involve the cyanoacetylation of amines. This process can be carried out under solvent-free conditions or with the use of alkyl cyanoacetates. The reaction conditions may vary, but typically involve stirring at elevated temperatures or using a steam bath .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Cyanophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Cyanophenyl)acetamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Cyanophenyl)acetamide and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been shown to inhibit topoisomerase II, an enzyme involved in DNA replication, thereby exhibiting anticancer activity . The cyano group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparaison Avec Des Composés Similaires
- 2-Cyano-N-phenylacetamide
- 2-Cyano-N-cyclohexylacetamide
- 2-Cyano-N-(2-nitrophenyl)acetamide
Comparison: 2-(2-Cyanophenyl)acetamide is unique due to the presence of the 2-cyanophenyl group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the electronic and steric effects of the substituents on the phenyl ring .
Propriétés
Formule moléculaire |
C9H8N2O |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
2-(2-cyanophenyl)acetamide |
InChI |
InChI=1S/C9H8N2O/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5H2,(H2,11,12) |
Clé InChI |
JGVYTMXDULBSKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC(=O)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12990651.png)

![6-Fluoro-8-methoxy-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12990672.png)
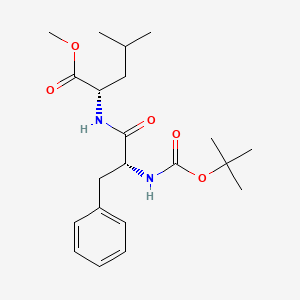
![N-Ethyl-N-methyldibenzo[b,d]furan-4-amine](/img/structure/B12990677.png)

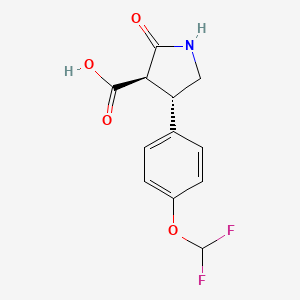

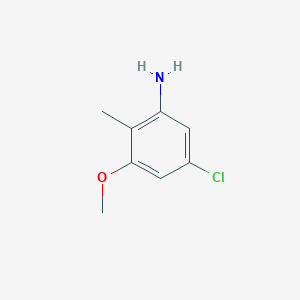
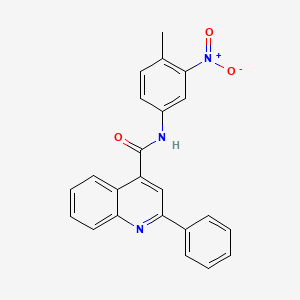
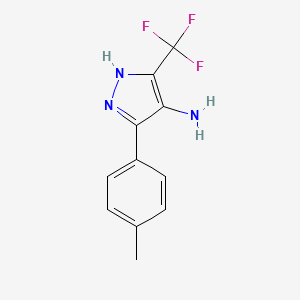

![2-Amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B12990711.png)
